molecular formula C14H11NO4 B6400858 4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid CAS No. 1261938-76-4

4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6400858
CAS No.: 1261938-76-4
M. Wt: 257.24 g/mol
InChI Key: UWPJKNMAYOFHNR-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid is an organic compound that features both an amide and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with 3-aminobenzoyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-hydroxybenzoic acid and 3-aminobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 3-aminobenzoyl chloride is added dropwise to a solution of 3-hydroxybenzoic acid and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-(3-Aminocarbonylphenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(3-Aminomethylphenyl)-3-hydroxybenzoic acid.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of both amide and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic acid: Lacks the amide group, making it less versatile in certain applications.

    4-(3-Aminomethylphenyl)-3-hydroxybenzoic acid: Similar structure but with an amine group instead of an amide, which can alter its reactivity and biological activity.

    4-(3-Nitrophenyl)-3-hydroxybenzoic acid:

Uniqueness

4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both an amide and a hydroxyl group on the aromatic ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

4-(3-carbamoylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-13(17)9-3-1-2-8(6-9)11-5-4-10(14(18)19)7-12(11)16/h1-7,16H,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJKNMAYOFHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689860
Record name 3'-Carbamoyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-76-4
Record name 3'-Carbamoyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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